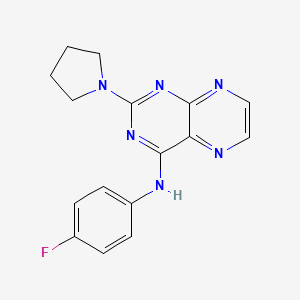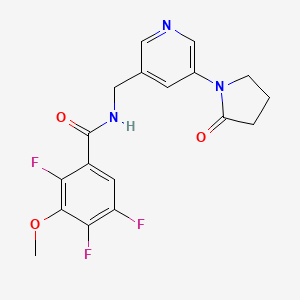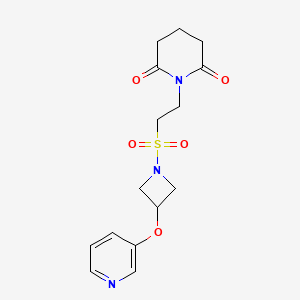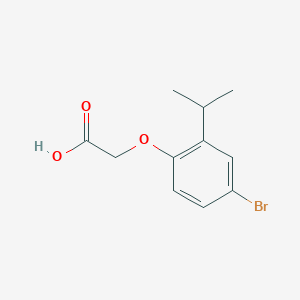![molecular formula C16H9ClF6N4O B2491605 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one CAS No. 861206-72-6](/img/structure/B2491605.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of cyanopyridine with various reagents to produce triazole thiones and subsequent modifications to introduce different substituents, such as trifluoromethyl groups. For example, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide followed by modifications can yield derivatives of 1,2,4-triazole (Castiñeiras, García-Santos, & Saa, 2018).
Molecular Structure Analysis
Characterization of these molecules often involves advanced techniques such as X-ray diffraction. These analyses reveal the molecular and supramolecular structures of the synthesized compounds, providing insights into their geometric and electronic configurations. For instance, research has demonstrated how X-ray diffractometry can elucidate the structure of complexes derived from 1,2,4-triazole ligands (Castiñeiras et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such triazole derivatives includes their ability to form complexes with metals, as seen in the synthesis of metal complexes using ligands derived from the triazole compound. These reactions not only showcase the ligand’s coordination chemistry but also its potential applications in various fields, including catalysis and materials science (Conradie et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of these compounds can be significantly influenced by their molecular structure. The introduction of trifluoromethyl groups, for instance, can affect the compound's hydrophobicity and volatility. Studies involving the crystallography of related compounds provide valuable data on how structural variations influence physical properties (Gonçalves et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding the compound's versatility. Research into the synthesis and characterization of triazole derivatives sheds light on these aspects, highlighting the robustness of the triazole core in supporting various chemical transformations (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
One study focused on the synthesis and structural assessment of related compounds, providing insights into the molecular and supramolecular structures of these chemicals. The study by Castiñeiras, García-Santos, and Saa (2018) explored the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford a 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. A derivative of this 1,2,4-triazole-3-thione was obtained by reaction with chloroacetic acid, followed by an acid-catalyzed esterification. The study also synthesized a Hg(II) complex, highlighting the molecular and supramolecular structures through X-ray diffractometry Castiñeiras, García-Santos, & Saa, 2018.
Application in Organic Light-Emitting Diodes (OLEDs)
Research by Guo et al. (2019) investigated the vibrationally resolved phosphorescence spectra of cyclometalated Ir(III) complexes, which are widely used as phosphorescent materials in organic light-emitting diodes (OLEDs). This study explored theoretical calculations to understand the phosphorescence spectra and quantum yields of Ir(III) complexes with a primary ligand similar in structure to the compound of interest. The findings indicate potential applications in the development of OLED materials Guo et al., 2019.
Antimicrobial Activities
Another area of application involves the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. The work by Bayrak et al. (2009) synthesized 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives, exploring their antimicrobial properties. This research highlights the potential of structurally similar compounds in developing new antimicrobial agents Bayrak et al., 2009.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF6N4O/c1-8-25-27(13-12(17)6-10(7-24-13)16(21,22)23)14(28)26(8)11-4-2-3-9(5-11)15(18,19)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGPFMXMJRWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)


![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)
